Cas no 4868-43-3 (4-Isothiocyanatobutan-2-one)
4-Isothiocyanatobutan-2-one Chemical and Physical Properties
Names and Identifiers
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- 4868-43-3
- DTXSID50520965
- EAA86843
- DTXCID00471771
- SCHEMBL14489602
- 2-Butanone, 4-isothiocyanato-
- EN300-7550589
- 4-Isothiocyanatobutan-2-one
-
- Inchi: 1S/C5H7NOS/c1-5(7)2-3-6-4-8/h2-3H2,1H3
- InChI Key: LBYTUOGLEPSSAI-UHFFFAOYSA-N
- SMILES: S=C=NCCC(C)=O
Computed Properties
- Exact Mass: 129.02483502Da
- Monoisotopic Mass: 129.02483502Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 61.5Ų
4-Isothiocyanatobutan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01HRT5-50mg |
2-Butanone, 4-isothiocyanato- |
4868-43-3 | 95% | 50mg |
$269.00 | 2024-05-01 | |
| 1PlusChem | 1P01HRT5-100mg |
2-Butanone, 4-isothiocyanato- |
4868-43-3 | 95% | 100mg |
$369.00 | 2024-05-01 | |
| 1PlusChem | 1P01HRT5-250mg |
2-Butanone, 4-isothiocyanato- |
4868-43-3 | 95% | 250mg |
$516.00 | 2024-05-01 | |
| 1PlusChem | 1P01HRT5-500mg |
2-Butanone, 4-isothiocyanato- |
4868-43-3 | 95% | 500mg |
$778.00 | 2024-05-01 | |
| 1PlusChem | 1P01HRT5-1g |
2-Butanone, 4-isothiocyanato- |
4868-43-3 | 95% | 1g |
$981.00 | 2024-05-01 | |
| 1PlusChem | 1P01HRT5-2.5g |
2-Butanone, 4-isothiocyanato- |
4868-43-3 | 95% | 2.5g |
$1859.00 | 2024-05-01 | |
| 1PlusChem | 1P01HRT5-5g |
2-Butanone, 4-isothiocyanato- |
4868-43-3 | 95% | 5g |
$2722.00 | 2024-05-01 | |
| 1PlusChem | 1P01HRT5-10g |
2-Butanone, 4-isothiocyanato- |
4868-43-3 | 95% | 10g |
$4006.00 | 2024-05-01 | |
| Enamine | EN300-7550589-0.05g |
4-isothiocyanatobutan-2-one |
4868-43-3 | 95.0% | 0.05g |
$174.0 | 2025-03-22 | |
| Enamine | EN300-7550589-0.1g |
4-isothiocyanatobutan-2-one |
4868-43-3 | 95.0% | 0.1g |
$257.0 | 2025-03-22 |
4-Isothiocyanatobutan-2-one Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 4-Isothiocyanatobutan-2-one
Comprehensive Overview of 4-Isothiocyanatobutan-2-one (CAS No. 4868-43-3): Properties, Applications, and Research Insights
4-Isothiocyanatobutan-2-one (CAS No. 4868-43-3) is a specialized organic compound that has garnered significant attention in biochemical and pharmaceutical research due to its unique reactive properties. This molecule, characterized by its isothiocyanate functional group and ketone moiety, serves as a versatile building block in synthetic chemistry. Researchers often explore its potential in protein conjugation, biomarker labeling, and small-molecule probe design, aligning with current trends in precision medicine and targeted drug delivery systems.
The compound’s molecular structure (C5H7NO2S) enables selective reactions with nucleophiles like amines and thiols, making it invaluable for crosslinking applications. Recent studies highlight its role in fluorescent labeling of antibodies, a technique widely adopted in immunoassays and cancer diagnostics. As the demand for high-sensitivity detection reagents grows, 4-Isothiocyanatobutan-2-one continues to be a focal point in bioconjugation chemistry.
From a synthetic perspective, the compound’s reactivity profile allows for modular modifications, catering to structure-activity relationship (SAR) studies. This adaptability is particularly relevant in drug discovery, where researchers seek to optimize pharmacokinetic properties. Notably, its derivatives have been investigated for their potential in enzyme inhibition and receptor targeting, addressing contemporary challenges in neurodegenerative disease and metabolic disorder research.
Environmental and safety considerations are also critical when handling 4-Isothiocyanatobutan-2-one. While not classified as hazardous under standard regulations, proper storage conditions (e.g., anhydrous environments at -20°C) are recommended to maintain stability. Its solubility in polar solvents (e.g., DMSO, acetone) facilitates laboratory workflows, though users should adhere to good laboratory practices (GLP) to minimize risks.
In the context of green chemistry, efforts to streamline the synthesis of 4-Isothiocyanatobutan-2-one using catalytic methods or renewable feedstocks are emerging. Such innovations align with global sustainability goals and respond to industry demands for eco-friendly reagents. Additionally, its compatibility with microwave-assisted reactions underscores its relevance in high-throughput screening platforms.
Market analysts note rising interest in custom synthesis services for 4868-43-3, driven by academic and industrial R&D sectors. Frequently searched queries include "4-Isothiocyanatobutan-2-one suppliers," "CAS 4868-43-3 protocol," and "isothiocyanate crosslinker alternatives," reflecting practical concerns among end-users. These trends highlight the compound’s niche yet expanding role in life sciences.
Future directions may explore its integration with nanotechnology (e.g., nanoparticle functionalization) or bioorthogonal chemistry, areas gaining traction in theranostics. As interdisciplinary collaborations flourish, 4-Isothiocyanatobutan-2-one could unlock novel applications in personalized medicine and material science.
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